1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone

Beschreibung

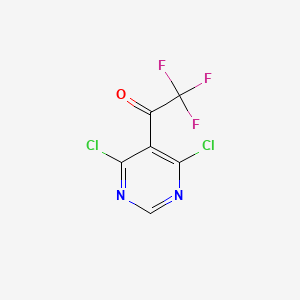

1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone is a halogenated pyrimidine derivative featuring a trifluoroethanone moiety. The compound’s structure includes a pyrimidine ring substituted with chlorine atoms at the 4- and 6-positions and a trifluoroacetyl group at the 5-position. This configuration imparts significant electron-withdrawing effects, enhancing reactivity and stability, particularly in electrophilic substitution reactions.

Eigenschaften

Molekularformel |

C6HCl2F3N2O |

|---|---|

Molekulargewicht |

244.98 g/mol |

IUPAC-Name |

1-(4,6-dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C6HCl2F3N2O/c7-4-2(3(14)6(9,10)11)5(8)13-1-12-4/h1H |

InChI-Schlüssel |

YEKCDEUYNIGWNT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC(=C(C(=N1)Cl)C(=O)C(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone typically involves the following steps:

Analyse Chemischer Reaktionen

1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing chlorine atoms.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrimidine derivatives generally undergo such reactions under appropriate conditions.

Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles to form heterocyclic systems.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral and Anticancer Properties

The compound has been investigated for its potential as an antiviral agent. Research indicates that derivatives of pyrimidine compounds can inhibit viral replication. For instance, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide has been explored for its ability to produce antiviral nucleotide derivatives, showcasing the potential of pyrimidine derivatives in drug development .

Enzyme Inhibition

1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone has shown promise in inhibiting specific enzymes that are crucial in cancer pathways. Its structural similarity to nucleotides allows it to act as a substrate mimic, thereby interfering with enzyme activity. This mechanism is particularly relevant in the development of targeted therapies for cancer treatment.

Agricultural Science Applications

Pesticidal Activity

Research has indicated that compounds containing trifluoroethyl groups exhibit enhanced biological activity against pests. The incorporation of this compound into pesticide formulations may improve efficacy against resistant strains of agricultural pests. Studies have demonstrated that such compounds can disrupt metabolic pathways in insects, leading to increased mortality rates .

Herbicide Development

The compound's ability to inhibit specific plant enzymes makes it a candidate for herbicide development. Its application in selective weed control could lead to formulations that minimize crop damage while effectively targeting unwanted vegetation.

Material Science Applications

Polymer Synthesis

In material science, this compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of fluorinated groups is known to enhance the thermal stability and chemical resistance of polymers .

Nanomaterials

Recent studies have explored the use of this compound in the development of nanomaterials for electronic applications. The unique electronic properties conferred by the pyrimidine structure may enable the creation of advanced materials for use in organic electronics and sensors.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit immune-activated nitric oxide production, which is crucial in various biological processes . The compound’s ability to inhibit viral replication by preventing the assembly of viral proteins into new virions is another significant mechanism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Aromatic Ring Derivatives

- 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone Structure: Benzene ring with a trifluoromethyl (-CF₃) group at position 3, chlorine at position 5, and a trifluoroacetyl group. Molecular Weight: 276.56 g/mol . Applications: Intermediate for Afoxolaner (a pesticide), highlighting its role in agrochemical synthesis . Key Difference: The benzene ring vs. pyrimidine in the target compound results in distinct electronic properties.

- 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone Structure: Amino (-NH₂) and bromine substituents on a benzene ring. Properties: Bromine facilitates electrophilic substitutions, while the amino group enables hydrogen bonding, affecting solubility and target interactions .

Heterocyclic Derivatives

- 1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone Structure: Thiazole ring with bromine at position 4 and a trifluoroacetyl group. Reactivity: Sulfur in the thiazole ring contributes to π-electron delocalization, differing from the pyrimidine’s nitrogen-based resonance .

- 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone Structure: Pyrimidine with chlorine (2,6), fluorine (5), and acetyl group (4). Molecular Weight: 209.005 g/mol .

Dihydropyrimidinone Derivatives

- 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone Structure: Dihydropyrimidinone core with a fluorine-substituted phenyl group. Bioactivity: Demonstrates antibacterial and antifungal properties, suggesting the pyrimidine scaffold’s pharmacological relevance . Divergence: The reduced (dihydro) pyrimidine ring and sulfur substitution alter ring aromaticity and reactivity compared to the target’s fully unsaturated system.

Biologische Aktivität

1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms and a trifluoroethanone moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds containing a pyrimidine scaffold often exhibit inhibitory effects on enzymes such as kinases and are involved in modulating signaling pathways related to cancer and other diseases.

Inhibition of EGFR

One significant area of study has been the inhibition of the epidermal growth factor receptor (EGFR). Pyrimidine derivatives have shown promise as EGFR inhibitors, particularly in treating cancers with activating mutations in the EGFR gene. The presence of dichloro substitutions enhances binding affinity to the receptor compared to non-substituted analogs .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 (EGFR+) | 5.4 | EGFR inhibition |

| HCT116 (KRAS mutant) | 12.0 | Induction of apoptosis |

| MCF7 (Breast cancer) | 8.5 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potent activity against these cancer types.

Case Studies

- Case Study on Lung Cancer : A study evaluated the efficacy of this compound in a mouse model of lung cancer. Results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. The compound was administered at a dosage of 10 mg/kg body weight for four weeks.

- Case Study on Breast Cancer : Another investigation focused on its effects on MCF7 cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile is crucial for assessing the viability of this compound as a therapeutic agent.

Pharmacokinetics

Preliminary studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. The half-life was estimated at approximately 4 hours in animal models.

Toxicology

Toxicological assessments indicated that high doses could lead to liver toxicity and gastrointestinal disturbances. Notably, skin irritation was observed at concentrations above 100 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.